Anatoxin A

Description

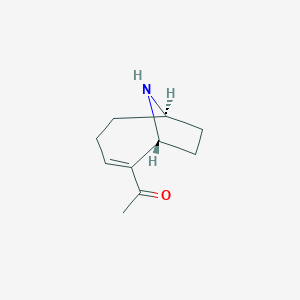

Anatoxin-a, also known as Very Fast Death Factor, is a secondary, bicyclic amine alkaloid and cyanotoxin with acute neurotoxicity. It was first discovered in the early 1960s in Canada, and was isolated in 1972. The toxin is produced by seven different genera of cyanobacteria and has been reported in North America, Europe, Africa, Asia, and New Zealand. Symptoms of anatoxin exposure include loss of coordination, muscular fasciculations, convulsions and death by respiratory paralysis. Its mode of action is through the nicotinic acetylcholine receptor (nAchR) where it acts as an agonist of acetylcholine. As such, anatoxin-a has been used for medicinal purposes to investigate diseases characterized by low acetylcholine levels. Due to its high toxicity and potential presence in drinking water, anatoxin-a poses a threat to humans and animals. While methods for detection and water treatment exist, scientists have called for more research to improve reliability and efficacy. Anatoxin-a is not to be confused with anatoxin-a(S), another potent cyanotoxin that has a similar mechanism of action to that of anatoxin-a and is produced by many of the same cyanobacteria genera, but is structurally unrelated.

Structure

3D Structure

Properties

Key on ui mechanism of action |

Anatoxin-a is a nicotinic (cholinergic) agonist that binds to neuronal nicotinic acetylcholine receptors. It has been suggested that the activation of presynaptic nicotinic acetylcholine receptors by anatoxin-a results in an influx of Na+, producing sufficient local depolarization to open voltage sensitive Ca++ and Na+ channels. The latter may then amplify the response, activating further Ca++ channels. As a result of this depolarization there is a block of further electrical transmission, and at sufficiently high doses this can lead to paralysis, asphyxiation and death. Anatoxin-a is more potent than nicotine or acetylcholine in evoking type 1A or type 2 current responses in rat hippocampal neurones, and it is more potent than nicotine in its ability to evoke the secretion of endogenous catecholamines from bovine adrenal chromaffin cells through their neuronal-type nicotinic receptors. Similar to nicotine, anatoxin-a was more potent than noradrenaline in releasing dopamine from striatal nerve terminals from rat superfused hippocampal synaptosomes. In vivo studies in the rat showed that the toxin stimulates the sympathetic system through the release of catecholamines from nerve endings. Anatoxin-a is a nicotinic (cholinergic) agonist that binds to neuronal nicotinic acetylcholine receptors. It has been suggested that the activation of presynaptic nicotinic acetylcholine receptors by anatoxin-a results in an influx of Na+, producing sufficient local depolarisation to open voltage sensitive Ca++ and Na+ channels. The latter may then amplify the response, activating further Ca++ channels. As a result of this depolarization there is a block of further electrical transmission, and at sufficiently high doses this can lead to paralysis, asphyxiation and death. Anatoxin-a (AnTx) is a natural neurotoxin, which acts as a potent and stereoselective agonist at the nicotinic acetylcholine receptors. ... The aim of this study was to determine the neurochemical bases for AnTx-induced striatal DA release, using the brain microdialysis technique, in freely moving rats. Local application of AnTx (3.5 mM) through the microdialysis probe produced an increase in striatal DA levels (701 +/- 51% with respect to basal values). The effect of infusion of AnTx in Ca(2+)-free Ringer medium, in Na(+)-free Ringer medium and with TTX in the medium, was inhibited. Also, reserpine pre-treatment blocked the action of AnTx on striatal DA levels. To investigate the involvement of the DA transporter, the effects of AnTx were observed in the presence of nomifensine. The coadministration of AnTx and nomifensine evoked an additive effect on striatal DA levels. The latter results show that the DA release is not mediated by a decreased DA uptake. Taken as a whole, these results suggest that the effects of AnTx are predominantly mediated by an exocytotic mechanism, Ca(2+)-, Na(+)- and TTX-dependent, and not by a mechanism mediated by the DA transporter. (+)-Anatoxin-a (ANTX) stimulated guinea pig ileum contraction with a potency similar to that of acetylcholine (ACh); the stimulation was blocked by tubocurarine, hexamethonium, or atropine. Although the contraction stimulated by ANTX was blocked by atropine, no specific inhibition of the binding of [3H]N-methylscopolamine to ileum membranes was observed in the presence of ANTX. Furthermore, ANTX failed to stimulate the secretion of alpha-amylase from pancreatic acinar cells, a process that is activated by cholinergic agonists at the muscarinic receptors. When the ileum itself was stimulated by ACh, the contraction was not blocked by either hexamethonium or tubocurarine. Preincubation of the ileum with hemicholinium caused a 50% reduction in the ability of ANTX to stimulate contraction. Based upon these data, it was inferred that ANTX binds to postganglionic synaptic nicotinic receptors in the ileum, thus releasing endogenous ACh, which in turn causes ileum contraction by interacting with the postsynaptic muscarinic receptors. It was also observed that thymopentin (TP-5), a pentapeptide corresponding to positions 32-36 of thymopoietin, blocked the stimulation of ileum contraction by ANTX. |

|---|---|

CAS No. |

64285-06-9 |

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone |

InChI |

InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3 |

InChI Key |

SGNXVBOIDPPRJJ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCCC2CCC1N2 |

Isomeric SMILES |

CC(=O)C1=CCC[C@@H]2CC[C@H]1N2 |

Canonical SMILES |

CC(=O)C1=CCCC2CCC1N2 |

Color/Form |

Oil |

Other CAS No. |

64285-06-9 |

Pictograms |

Irritant; Health Hazard |

solubility |

In water, 7.2X10+4 mg/L at 25 °C (est) |

Synonyms |

1-(1R,6R)-9-Azabicyclo[4.2.1]non-2-en-2-ylethanone; (1R)-1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethanone; (+)-Anatoxin a; (+)-Anatoxin α; Anatoxin I; Anatoxin a; Anatoxin a; |

vapor_pressure |

5.8X10-3 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

Anatoxin-a: A Technical Guide to its Mechanism of Action on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatoxin-a (ATX), notoriously known as the "Very Fast Death Factor," is a potent neurotoxin produced by various species of cyanobacteria.[1] Its primary molecular target is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels crucial for synaptic transmission in both the central and peripheral nervous systems.[2][3] Anatoxin-a's high affinity and potent agonistic activity at these receptors have made it a valuable pharmacological tool for elucidating the structure and function of nAChRs. This technical guide provides an in-depth overview of the mechanism of action of anatoxin-a, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key molecular and experimental processes.

Anatoxin-a acts as a potent agonist at the nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh).[1] However, unlike acetylcholine, anatoxin-a is not degraded by acetylcholinesterase, leading to persistent receptor activation, depolarization of the postsynaptic membrane, and ultimately, neuromuscular blockade and respiratory paralysis.[2][4] This sustained action is the basis for its toxicity. The (+)-enantiomer of anatoxin-a is significantly more potent than the (-)-enantiomer.[2][5]

Core Mechanism of Action

Anatoxin-a binds to the orthosteric site of nAChRs, the same binding site as acetylcholine, located at the interface between two adjacent subunits in the extracellular domain.[3][5] This binding event triggers a conformational change in the receptor, leading to the opening of the transmembrane ion channel. The open channel is permeable to cations, primarily Na⁺ and K⁺, and in the case of certain nAChR subtypes like the α7 receptor, also Ca²⁺.[6] The influx of these ions causes depolarization of the cell membrane, leading to the generation of an action potential in neurons or muscle contraction.

Prolonged exposure to anatoxin-a, much like other agonists, induces a state of desensitization, where the receptor enters a closed, non-conducting state despite the continued presence of the agonist.[2][7] This desensitization is a key aspect of its toxicological profile, contributing to the blockade of neuromuscular transmission.

Quantitative Data: Binding Affinities and Potency

The interaction of anatoxin-a with various nAChR subtypes has been quantified using a range of experimental techniques. The following table summarizes key quantitative data from the literature, providing a comparative overview of anatoxin-a's affinity and potency.

| Parameter | nAChR Subtype | Preparation | Value | Reference |

| EC₅₀ | α4β2 | M10 Cells (⁸⁶Rb⁺ influx) | 48 nM | [5][8] |

| Presynaptic nAChR | Hippocampal Synaptosomes (ACh release) | 140 nM | [5][8] | |

| α7 | Xenopus Oocytes | 0.58 µM | [5][8] | |

| Neuronal nAChR | Hippocampal Neurons | 3.9 µM | [5][8] | |

| Neuronal-type nAChR | Bovine Adrenal Chromaffin Cells | 1-2 µM | [8][9] | |

| IC₅₀ | Muscle nAChR | Torpedo electric organ | 85 nM ((+)-anatoxin-a) | [3] |

| Muscle nAChR | Torpedo electric organ | 4.4 µM ((-)-anatoxin-a) | [3] | |

| Neuronal α4β2 | Rat Brain Membranes ([³H]nicotine binding) | 0.34 nM ((+)-anatoxin-a) | [2] | |

| Neuronal α4β2 | Rat Brain Membranes ([³H]nicotine binding) | 390 nM ((-)-anatoxin-a) | [2] | |

| Kᵢ | Human α4β2 | Radioligand Competition Binding | 1-90 nM | [3][5] |

| Rat α7 | Radioligand Competition Binding | 1-90 nM | [3][5] | |

| Kₑ | Muscle nAChR | Frog Skeletal Muscle | 270 nM | |

| Single Channel Conductance | Muscle nAChR | Frog Skeletal Muscle | 28 pS | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of anatoxin-a at the nAChR and the workflows of common experimental protocols used to study this interaction.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity of anatoxin-a for the nAChR by assessing its ability to compete with a radiolabeled ligand for the same binding site.

1. Membrane Preparation:

-

Source: Tissues rich in the nAChR subtype of interest (e.g., Torpedo electric organ for muscle-type, rat brain for neuronal subtypes) or cells heterologously expressing the receptor.

-

Protocol: Homogenize the tissue or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes). Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Assay Procedure:

-

In a 96-well plate, combine:

-

A fixed concentration of radioligand (e.g., [³H]nicotine or [¹²⁵I]α-bungarotoxin) near its Kₑ value.

-

A range of concentrations of unlabeled anatoxin-a.

-

A fixed amount of membrane preparation.

-

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., nicotine or carbamylcholine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the anatoxin-a concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of anatoxin-a that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Patch-Clamp Electrophysiology (Whole-Cell Recording)

This technique directly measures the ion flow through nAChRs in response to anatoxin-a application, providing information on the potency and kinetics of channel activation.

1. Cell Preparation:

-

Use cultured cells endogenously expressing nAChRs (e.g., hippocampal neurons, PC12 cells) or a cell line (e.g., HEK293, Xenopus oocytes) transiently or stably transfected with the cDNAs encoding the nAChR subunits of interest.

-

Plate the cells on glass coverslips for recording.

2. Recording Setup:

-

Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

3. Whole-Cell Recording:

-

Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

4. Data Acquisition and Analysis:

-

Apply anatoxin-a at various concentrations to the cell using a rapid perfusion system.

-

Record the resulting inward currents using an amplifier and data acquisition software.

-

Construct a dose-response curve by plotting the peak current amplitude against the logarithm of the anatoxin-a concentration.

-

Fit the curve with a Hill equation to determine the EC₅₀ (the concentration of anatoxin-a that elicits a half-maximal response) and the Hill coefficient.

-

Analyze the kinetics of the current activation, deactivation, and desensitization.

Functional Assays: ⁸⁶Rb⁺ Influx

This assay provides a measure of nAChR function by quantifying the influx of the radioactive tracer ⁸⁶Rb⁺ (a K⁺ surrogate) through the activated ion channels.

1. Cell Preparation:

-

Plate cells expressing the nAChR of interest in a 96-well plate and grow to confluency.

2. Assay Procedure:

-

Wash the cells with a physiological salt solution.

-

Pre-incubate the cells with various concentrations of anatoxin-a for a short period.

-

Initiate the influx by adding a solution containing ⁸⁶Rb⁺.

-

After a defined incubation period (e.g., 1-5 minutes), terminate the influx by rapidly washing the cells with an ice-cold wash buffer containing a high concentration of a non-radioactive cation to displace non-specifically bound ⁸⁶Rb⁺.

3. Quantification and Analysis:

-

Lyse the cells.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Construct a dose-response curve by plotting the amount of ⁸⁶Rb⁺ influx against the anatoxin-a concentration.

-

Determine the EC₅₀ value from the curve.

Conclusion

Anatoxin-a's potent and specific agonism at nicotinic acetylcholine receptors has solidified its role as an indispensable tool in neuroscience and pharmacology. Its well-characterized mechanism of action, supported by a wealth of quantitative data from diverse experimental paradigms, allows for a detailed understanding of nAChR function. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between this potent neurotoxin and its receptor target, paving the way for a deeper understanding of cholinergic neurotransmission and the development of novel therapeutic agents targeting nAChRs.

References

- 1. From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 5. (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Diverse toxins exhibit a common binding mode to the nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anatoxin-a is a potent agonist of the nicotinic acetylcholine receptor of bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation and blockade of the acetylcholine receptor-ion channel by the agonists (+)-anatoxin-a, the N-methyl derivative and the enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Anatoxin-a in Cyanobacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anatoxin-a, a potent neurotoxin, is a secondary metabolite produced by various genera of cyanobacteria. Its biosynthesis is a complex process involving a dedicated gene cluster (ana) and a series of enzymatic reactions, primarily orchestrated by a polyketide synthase (PKS) machinery. This technical guide provides a comprehensive overview of the anatoxin-a biosynthetic pathway, including the genetic basis, enzymatic steps, and key chemical intermediates. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the detection and quantification of anatoxin-a and its biosynthetic genes, as well as quantitative data on toxin production. The guide also includes detailed diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this significant cyanobacterial toxin.

The Anatoxin-a Biosynthetic Pathway

The biosynthesis of anatoxin-a originates from the amino acid L-proline, which serves as the starter unit. The core of the biosynthetic machinery is a type I polyketide synthase (PKS) encoded by the ana gene cluster. The pathway involves a series of condensation, reduction, and cyclization reactions to form the characteristic bicyclic structure of anatoxin-a.

The ana Gene Cluster

The genetic blueprint for anatoxin-a synthesis is contained within the ana gene cluster, which typically spans approximately 30 kb.[1] The organization of this cluster can vary between different cyanobacterial genera, such as Oscillatoria and Anabaena.[1][2] The core genes and their putative functions are summarized in Table 1.

Table 1: Core Genes of the ana Cluster and Their Functions in Anatoxin-a Biosynthesis

| Gene | Encoded Protein | Putative Function |

| anaA | Type II Thioesterase | Hydrolysis of the final polyketide chain from the acyl carrier protein (ACP).[3] |

| anaB | Prolyl-ACP dehydrogenase | Oxidation of prolyl-ACP to dehydroprolyl-ACP.[4] |

| anaC | L-proline adenylation enzyme | Activation of L-proline and loading onto the acyl carrier protein (AnaD).[4] |

| anaD | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain.[4] |

| anaE | Polyketide Synthase (PKS) Module 1 | Catalyzes the first condensation with a malonyl-CoA extender unit.[1] |

| anaF | Polyketide Synthase (PKS) Module 2 | Catalyzes the second condensation and contains a ketosynthase (KS) domain.[1][5] |

| anaG | Polyketide Synthase (PKS) Module 3 & Methyltransferase | Catalyzes the final condensation and methylation (in the case of homoanatoxin-a).[1] |

| anaI | MATE (Multidrug and Toxic Compound Extrusion) Efflux Transporter | Potential role in toxin transport out of the cell. |

| anaJ | Cyclase | Involved in the cyclization of the polyketide chain to form the bicyclic ring structure. |

Enzymatic Steps

The biosynthesis of anatoxin-a can be broken down into the following key enzymatic steps:

-

Initiation: The process begins with the activation of L-proline by the adenylation enzyme AnaC, which then loads it onto the acyl carrier protein, AnaD.[4]

-

Dehydrogenation: The prolyl-AnaD is then oxidized by the FAD-dependent dehydrogenase, AnaB, to form dehydroprolyl-AnaD.[4]

-

Polyketide Chain Elongation: A series of three PKS modules (AnaE, AnaF, and AnaG) sequentially add acetate units derived from malonyl-CoA to the growing polyketide chain.

-

Cyclization: The cyclase, AnaJ, is proposed to catalyze the intramolecular cyclization of the polyketide chain, leading to the formation of the characteristic bicyclic homotropane skeleton of anatoxin-a.

-

Release: Finally, the thioesterase, AnaA, hydrolyzes the completed anatoxin-a molecule from the ACP, releasing the free toxin.[3]

A key intermediate in this pathway is carboxy-anatoxin-a, which is the product of the hydrolysis by AnaA before a final, likely spontaneous, decarboxylation to yield anatoxin-a.

Quantitative Data on Anatoxin-a Production

The production of anatoxin-a varies significantly among different cyanobacterial strains and is influenced by environmental conditions.

Table 2: Anatoxin-a and Homoanatoxin-a Production in Various Cyanobacterial Strains

| Cyanobacterial Strain | Anatoxin-a (mg/kg dry weight) | Homoanatoxin-a (mg/kg dry weight) | Total Anatoxins (mg/kg dry weight) | Reference |

| Phormidium sp. CYN111 | 0.11 | 10.06 | 10.17 | [6] |

| Phormidium sp. CYN112 | 0.17 | 211.66 | 211.83 | [6] |

| Phormidium sp. CYN127 | 0.63 | 79.92 | 80.55 | [6] |

| Phormidium sp. CYN128 | 0.12 | 32.58 | 32.70 | [6] |

| Phormidium sp. CYN131 | ND | 4.75 | 4.75 | [6] |

| Phormidium sp. CYN132 | 0.25 | 74.32 | 74.58 | [6] |

| Phormidium sp. CYN133 | 0.06 | 73.56 | 73.62 | [6] |

| Chrysosporum strains | 0.06 - 24.62 | - | - | [7] |

| Dolichospermum strains | 0.06 - 24.62 | - | - | [7] |

| Microcystis strains | 0.06 - 24.62 | - | - | [7] |

| Oscillatoria strains | 0.06 - 24.62 | - | - | [7] |

| ND: Not Detected |

Table 3: Kinetic Parameters for AnaC from Oscillatoria PCC 6506

| Substrate | Km (mM) | kcat (min-1) | Reference |

| L-proline | 0.97 | 68 | [4] |

| 3,4-dehydro-L-proline | 1.5 | 29 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of anatoxin-a biosynthesis.

Genomic DNA Extraction from Cyanobacteria

This protocol is adapted from methods described for cyanobacterial DNA extraction and is suitable for subsequent PCR analysis.[8][9][10][11][12]

Materials:

-

Cyanobacterial cell pellet (from 50-100 mL of culture)

-

Lysis Buffer (100 mM Tris-HCl pH 8.0, 50 mM EDTA pH 8.0, 100 mM NaCl, 1% SDS)

-

Lysozyme (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

Isopropanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

-

RNase A (10 mg/mL)

Procedure:

-

Harvest cyanobacterial cells by centrifugation at 5,000 x g for 10 minutes. Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of Lysis Buffer.

-

Add 100 µL of Lysozyme (10 mg/mL) and incubate at 37°C for 1 hour.

-

Add 50 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2 hours with gentle shaking.

-

Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, vortex for 1 minute, and centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Repeat the extraction with an equal volume of Chloroform:Isoamyl Alcohol.

-

Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol. Invert the tube gently until a white DNA precipitate is visible.

-

Pellet the DNA by centrifugation at 12,000 x g for 10 minutes.

-

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

-

Air-dry the pellet for 10-15 minutes and resuspend in 50-100 µL of TE Buffer.

-

Add 1 µL of RNase A and incubate at 37°C for 30 minutes to remove residual RNA.

-

Store the purified genomic DNA at -20°C.

PCR Amplification of the anaC Gene

This protocol is designed for the detection of the anaC gene, a key marker for anatoxin-a producing cyanobacteria.[1]

Materials:

-

Purified genomic DNA from cyanobacteria

-

Forward Primer (anaC-genF): 5'-GAAAGYAAAGYAGARTAYGA-3'

-

Reverse Primer (anaC-genR): 5'-AAAAGRMAAWAGATATAGAT-3'

-

Taq DNA Polymerase and corresponding buffer

-

dNTP mix (10 mM each)

-

Nuclease-free water

PCR Reaction Mixture (50 µL):

| Component | Volume (µL) | Final Concentration |

| 10x PCR Buffer | 5 | 1x |

| dNTP Mix (10 mM) | 1 | 200 µM |

| Forward Primer (10 µM) | 2.5 | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 | 0.5 µM |

| Template DNA (20 ng/µL) | 1 | 20 ng |

| Taq DNA Polymerase | 0.5 | 2.5 U |

| Nuclease-free water | 37.5 | - |

Thermocycler Program:

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 94 | 5 min | 1 |

| Denaturation | 94 | 30 sec | 35 |

| Annealing | 55 | 30 sec | 35 |

| Extension | 72 | 1 min | 35 |

| Final Extension | 72 | 7 min | 1 |

| Hold | 4 | ∞ | - |

Analysis: Analyze the PCR product (expected size ~366 bp) on a 1.5% agarose gel stained with a suitable DNA stain.

LC-MS/MS Analysis of Anatoxin-a

This protocol provides a general framework for the quantitative analysis of anatoxin-a in cyanobacterial extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]

Materials:

-

Lyophilized cyanobacterial cells

-

Extraction Solvent: 0.1% Formic acid in 50% aqueous methanol

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Anatoxin-a analytical standard

Procedure:

-

Extraction:

-

Weigh 10-20 mg of lyophilized cyanobacterial cells into a microcentrifuge tube.

-

Add 1 mL of Extraction Solvent.

-

Vortex vigorously for 1 minute.

-

Sonicate for 15 minutes in a bath sonicator.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

-

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage (e.g., 95%) over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

Anatoxin-a MRM Transition: m/z 166.1 -> 149.1 (quantifier), 166.1 -> 131.1 (qualifier).

-

-

-

Quantification:

-

Prepare a calibration curve using the anatoxin-a analytical standard in the Extraction Solvent.

-

Quantify the anatoxin-a concentration in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

The biosynthesis of anatoxin-a in cyanobacteria is a fascinating and complex process with significant implications for public health and drug discovery. Understanding the genetic and enzymatic basis of this pathway is crucial for developing effective monitoring strategies and for potentially harnessing this biosynthetic machinery for the production of novel bioactive compounds. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the study of anatoxin-a and its biosynthesis. Further research is needed to fully characterize the kinetics of all enzymes in the pathway and to elucidate the regulatory mechanisms that control anatoxin-a production in response to environmental cues.

References

- 1. Anatoxin-a Synthetase Gene Cluster of the Cyanobacterium Anabaena sp. Strain 37 and Molecular Methods To Detect Potential Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of anatoxin-a and analogues (anatoxins) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro reconstitution of the first steps of anatoxin-a biosynthesis in Oscillatoria PCC 6506: from free L-proline to acyl carrier protein bound dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Polyketide Synthase Coding Sequence Specific for Anatoxin-a-Producing Oscillatoria Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Within-Mat Variability in Anatoxin-a and Homoanatoxin-a Production among Benthic Phormidium (Cyanobacteria) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A rapid and low-cost method for genomic DNA extraction from the cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Rapid and Reproducible Genomic DNA Extraction Protocol for Sequence-Based Identification of Archaea, Bacteria, Cyanobacteria, Diatoms, Fungi, and Green Algae | Journal of Medical Bacteriology [jmb.tums.ac.ir]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Analytical Methods for Anatoxin-a Determination: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Detection of Anatoxin-a and Three Analogs in Anabaena spp. Cultures: New Fluorescence Polarization Assay and Toxin Profile by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Anatoxin-a Producing Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methods and data essential for the identification and characterization of cyanobacterial species responsible for the production of anatoxin-a, a potent neurotoxin. The information presented herein is intended to support research, monitoring, and drug development activities related to cyanotoxins.

Introduction to Anatoxin-a and Producing Species

Anatoxin-a, historically known as "Very Fast Death Factor" (VFDF), is a bicyclic secondary amine alkaloid that acts as a potent agonist of nicotinic acetylcholine receptors, leading to rapid respiratory paralysis and death in vertebrates.[1][2] Its presence in freshwater and brackish environments worldwide poses a significant threat to animal and human health. The production of anatoxin-a is not ubiquitous among cyanobacteria; it is restricted to specific species and strains within several genera. Not all strains within a producing species may synthesize the toxin.[3]

A variety of cyanobacterial genera have been identified as producers of anatoxin-a and its analogs, such as homoanatoxin-a and dihydroanatoxin-a.[1][2] These genera are primarily found in freshwater ecosystems, often forming blooms in nutrient-rich, slow-moving waters.[4] Some anatoxin-a producing species can also form benthic mats on the substrata of rivers and lakes.

Confirmed Anatoxin-a Producing Cyanobacterial Genera and Species

The following table summarizes the primary genera and some of the confirmed or suspected species known to produce anatoxin-a. It is important to note that taxonomic classifications of cyanobacteria are subject to revision, and what was formerly classified as Anabaena, for instance, is often now referred to as Dolichospermum.[1][2]

| Genus | Confirmed/Suspected Producing Species |

| Dolichospermum (formerly Anabaena) | D. flos-aquae (as Anabaena flos-aquae), D. lemmermannii (as Anabaena lemmermannii), Anabaena sp. strain 37 |

| Oscillatoria | Oscillatoria sp. PCC 6506, O. agardhii |

| Planktothrix | Planktothrix spp. |

| Aphanizomenon | A. flos-aquae, A. gracile |

| Cylindrospermum | Cylindrospermum sp. |

| Phormidium | Phormidium sp. |

| Microcoleus | Microcoleus sp. |

| Tychonema | T. bourrellyi |

| Cuspidothrix | C. issatschenkoi |

| Raphidiopsis | R. mediterranea (as a strain of Cylindrospermopsis raciborskii) |

| Woronichinia | Woronichinia sp. |

| Chrysosporum | C. ovalisporum |

| Microcystis | Microcystis spp. (less common) |

| Nostoc | Nostoc sp. |

Experimental Protocols for Identification

The identification of anatoxin-a producing cyanobacteria requires a polyphasic approach, combining traditional morphological analysis with modern molecular techniques.

Morphological Identification

Microscopic examination remains a fundamental first step in cyanobacterial identification. However, it cannot definitively distinguish between toxic and non-toxic strains.[5]

Protocol for Microscopic Examination:

-

Sample Collection: Collect water samples containing cyanobacterial blooms or benthic mat material.

-

Preparation:

-

For planktonic samples, concentrate the cells by gentle centrifugation or filtration.

-

For benthic mats, tease apart a small portion of the mat in a drop of water on a microscope slide.

-

-

Observation:

-

Mount a drop of the concentrated sample or mat suspension on a microscope slide with a coverslip.

-

Examine under a light microscope at various magnifications (100x, 400x, 1000x).

-

Observe key morphological features:

-

Filamentous or colonial morphology: Note the arrangement of cells.

-

Cell shape and dimensions: Measure the length and width of vegetative cells.

-

Presence of specialized cells: Look for heterocysts (for nitrogen fixation) and akinetes (resting spores).

-

Sheath characteristics: Observe the presence, thickness, and color of the mucilaginous sheath.

-

Trichome structure: Note the shape of the apical cells and the presence of constrictions at the cross-walls.

-

-

-

Identification: Use taxonomic keys and guides to identify the cyanobacteria to the genus and, if possible, species level based on the observed morphological characteristics.

Molecular Identification

Molecular methods provide a more definitive identification of potentially toxic strains by detecting the genes responsible for anatoxin-a synthesis. The anatoxin-a synthetase (ana) gene cluster contains the genetic blueprint for toxin production.[5][6][7][8] The anaC and anaF genes are commonly used as targets for PCR-based detection.[5][9]

Protocol for PCR-based Detection of anaC Gene:

-

DNA Extraction:

-

Filter a known volume of the water sample or use a portion of the benthic mat.

-

Extract total genomic DNA using a commercially available DNA extraction kit suitable for cyanobacteria, which often requires a bead-beating step to lyse the resilient cell walls.

-

-

PCR Amplification:

-

Set up a PCR reaction using primers targeting a conserved region of the anaC gene. General primers such as anxgenF and anaC-genR can be used for initial screening.[5]

-

Reaction Mix:

-

DNA template

-

Forward Primer (e.g., anaC-gen)

-

Reverse Primer (e.g., anxgen)

-

PCR Master Mix (containing dNTPs, Taq polymerase, and buffer)

-

Nuclease-free water

-

-

PCR Cycling Conditions (example):

-

Initial denaturation: 94°C for 3 min

-

35 cycles of:

-

Denaturation: 94°C for 30 s

-

Annealing: 55°C for 30 s

-

Extension: 72°C for 1 min

-

-

Final extension: 72°C for 7 min

-

-

-

Gel Electrophoresis:

-

Run the PCR products on a 1.5% agarose gel stained with a DNA-binding dye.

-

Visualize the DNA fragments under UV light. The presence of a band of the expected size (e.g., ~366 bp for some primer sets) indicates the potential presence of an anatoxin-a producing cyanobacterium.[10]

-

-

Sequencing (Optional but Recommended):

-

For confirmation, the PCR product can be purified and sequenced.

-

Compare the resulting sequence to known anaC gene sequences in databases like GenBank using BLAST to identify the most closely related anatoxin-a producing species.

-

Analytical Methods for Anatoxin-a Detection and Quantification

Once a potential anatoxin-a producer is identified, analytical methods are employed to confirm the presence and determine the concentration of the toxin. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable technique for this purpose.[11][12][13]

Protocol for Anatoxin-a Quantification by LC-MS/MS:

-

Sample Preparation and Toxin Extraction:

-

Cell Lysis: Freeze-thaw the cyanobacterial cells three times to lyse them and release intracellular toxins.

-

Extraction: Extract the toxins from the lysed cells and the surrounding water (for extracellular toxins) using a suitable solvent, typically an acidified aqueous methanol solution.

-

Solid Phase Extraction (SPE) (Optional): For complex matrices or low toxin concentrations, a clean-up and concentration step using SPE cartridges may be necessary.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extracted sample into a liquid chromatograph equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., formic acid), is used to separate anatoxin-a from other compounds in the sample.

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for anatoxin-a are monitored for detection and quantification.

-

-

-

Quantification:

-

Prepare a calibration curve using certified anatoxin-a standards of known concentrations.

-

Calculate the concentration of anatoxin-a in the sample by comparing its peak area to the calibration curve.

-

Visualizing Key Processes

Anatoxin-a Biosynthesis Pathway

The biosynthesis of anatoxin-a is initiated from the amino acid proline and involves a series of enzymatic reactions catalyzed by proteins encoded by the ana gene cluster. This pathway involves a polyketide synthase (PKS) and other modifying enzymes.

Caption: A simplified diagram of the anatoxin-a biosynthesis pathway.

Experimental Workflow for Identification

The following workflow outlines the logical steps from sample collection to the confirmed identification of an anatoxin-a producing cyanobacterium.

Caption: Workflow for the identification of anatoxin-a producing cyanobacteria.

Quantitative Data on Anatoxin-a Production

The amount of anatoxin-a produced can vary significantly between different species and even between strains of the same species. Environmental factors such as nutrient availability, light, and temperature also influence toxin production. The following table provides some reported values for anatoxin-a concentrations in cyanobacterial cultures.

| Species/Strain | Anatoxin-a Concentration (µg/mg dry weight) | Reference |

| Anabaena sp. LEGE X-002 | 0.2038 | [14] |

| Phormidium sp. (various strains) | 0.00221 - 0.21183 | [3] |

| Cuspidothrix (NIVA-711 strain) | 0.020–0.134 µg/L (in culture medium) | [15] |

Note: Direct comparison of toxin content can be challenging due to different culture conditions and analytical methods.

Conclusion

The accurate identification of anatoxin-a producing cyanobacteria is crucial for public health risk assessment, the management of water resources, and for advancing research into the biosynthesis and pharmacology of this potent neurotoxin. The integration of morphological, molecular, and analytical techniques as outlined in this guide provides a robust framework for achieving this goal. Further research is needed to expand the database of anatoxin-a producing species and to better understand the environmental triggers for toxin production.

References

- 1. epa.gov [epa.gov]

- 2. epa.gov [epa.gov]

- 3. Within-Mat Variability in Anatoxin-a and Homoanatoxin-a Production among Benthic Phormidium (Cyanobacteria) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxic Cyanobacteria on Cyanosite [cyanosite.bio.purdue.edu]

- 5. Anatoxin-a Synthetase Gene Cluster of the Cyanobacterium Anabaena sp. Strain 37 and Molecular Methods To Detect Potential Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of anatoxin-a and analogues (anatoxins) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pacificorp.com [pacificorp.com]

- 10. First report of anatoxin-a producing cyanobacteria in Australia illustrates need to regularly up-date monitoring strategies in a shifting global distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Methods for Anatoxin-a Determination: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Methods for Anatoxin-a Determination: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Detection of Anatoxin-a and Three Analogs in Anabaena spp. Cultures: New Fluorescence Polarization Assay and Toxin Profile by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of the Appearance and Toxin Production Potential of Invasive Nostocalean Cyanobacteria Using Quantitative Gene Analysis in Nakdong River, Korea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Very Fast Death Factor (Anatoxin-a)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anatoxin-a, originally designated the "Very Fast Death Factor" (VFDF) due to the rapid onset of its toxic effects, is a potent neurotoxin produced by various species of cyanobacteria. This bicyclic amine alkaloid acts as a powerful agonist at nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade and, in high doses, death by respiratory paralysis. This technical guide provides a comprehensive overview of the historical research, molecular mechanisms, and experimental methodologies related to anatoxin-a, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate a deeper understanding of its toxicological properties and its utility as a pharmacological probe.

Historical Context and Discovery

Anatoxin-a was first identified in the 1960s following investigations into livestock poisonings in Canada. Cattle that consumed water from lakes with extensive cyanobacterial blooms exhibited rapid onset of muscular fasciculations, loss of coordination, and death. Researchers coined the term "Very Fast Death Factor" to describe the potent and swift-acting toxic principle. The toxin was later isolated and structurally characterized as a secondary, bicyclic amine alkaloid.

Physicochemical Properties and Structure

Anatoxin-a is a relatively small molecule with the chemical formula C₁₀H₁₅NO. Its structure features a bicyclo[4.2.1]nonane ring system with a secondary amine and an enone functional group. The (+)-enantiomer of anatoxin-a is the naturally occurring and more biologically active form.

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

The primary molecular target of anatoxin-a is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems. Anatoxin-a acts as a potent agonist at these receptors, mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).

Upon binding to the nAChR, anatoxin-a induces a conformational change that opens the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postsynaptic membrane, triggering downstream cellular responses such as muscle contraction and neurotransmitter release. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), anatoxin-a is not degraded by this enzyme. This resistance to enzymatic degradation results in persistent receptor activation, leading to a state of continuous depolarization and ultimately, a depolarizing neuromuscular blockade. The sustained activation causes muscle fatigue and paralysis. In the respiratory system, this paralysis of the diaphragm and intercostal muscles leads to respiratory arrest, the primary cause of death from anatoxin-a poisoning.

Signaling Pathway

The activation of nAChRs by anatoxin-a initiates a cascade of intracellular events. The initial influx of Ca²⁺ acts as a second messenger, activating various downstream signaling pathways. These can include the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which can, in turn, modulate gene expression and other cellular processes. In the central nervous system, α7 nAChRs, which are highly permeable to calcium, can activate the JAK2-STAT3 and PI3K-Akt signaling pathways, which are involved in neuronal survival and plasticity.[1][2][3][4]

Anatoxin-a Signaling Pathway

Quantitative Toxicological Data

The potency of anatoxin-a varies depending on the specific nAChR subtype and the biological system being studied. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Potency of Anatoxin-a

| Receptor Subtype | Preparation | Assay Type | Parameter | Value (µM) | Reference |

| Neuronal (α4β2) | M10 Cells | ⁸⁶Rb⁺ Influx | EC₅₀ | 0.048 | [5] |

| Neuronal (α7) | Xenopus Oocytes | Electrophysiology | EC₅₀ | 0.58 | [5] |

| Neuronal | Bovine Adrenal Chromaffin Cells | Catecholamine Secretion | EC₅₀ | 1-2 | [6][7] |

| Neuronal | Rat Brain Slices (Hippocampus) | [³H]-Norepinephrine Release | EC₅₀ | 0.23 | [2] |

| Neuronal | Rat Brain Slices (Thalamus) | [³H]-Norepinephrine Release | EC₅₀ | 0.13 | [2] |

| Neuronal | Rat Brain Slices (Frontal Cortex) | [³H]-Norepinephrine Release | EC₅₀ | 0.15 | [2] |

| Muscle | Torpedo electrocyte membranes | Receptor Binding | IC₅₀ | 0.0062 | [8] |

Table 2: In Vivo Acute Toxicity of Anatoxin-a

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Mouse | Intraperitoneal (i.p.) | 0.20 - 0.25 | [9] |

| Mouse | Intravenous (i.v.) ((+)-anatoxin-a) | 0.386 | [10] |

| Mouse | Intravenous (i.v.) ((±)-anatoxin-a) | 0.913 | [10] |

| Rat | Intraperitoneal (i.p.) | ~0.25 | [11] |

| Mallard Duck | Oral | LD₉₀: ~25 mg/kg | [12] |

| Ring-necked Pheasant | Oral | LD₉₀: ~60 mg/kg | [12] |

Experimental Protocols

Extraction and Purification of Anatoxin-a from Cyanobacterial Cultures

This protocol provides a general workflow for the extraction and purification of anatoxin-a from cyanobacterial biomass.

Anatoxin-a Extraction Workflow

-

Extraction: Lyophilized cyanobacterial cells are extracted with a dilute acidic solution, such as 0.05 M acetic acid, to efficiently solubilize the basic anatoxin-a molecule.

-

Centrifugation: The extract is centrifuged to pellet cellular debris.

-

Solid Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to remove polar impurities. Anatoxin-a is retained on the stationary phase.

-

Elution: The cartridge is washed, and anatoxin-a is then eluted with an organic solvent, typically methanol.

-

Concentration: The eluate is concentrated, often under a stream of nitrogen, to reduce the volume.

-

Purification: Final purification is achieved using high-performance liquid chromatography (HPLC), often with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier like formic acid.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used and sensitive technique for the detection and quantification of anatoxin-a.[10]

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to ensure the protonation of anatoxin-a.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity. The most common precursor ion is [M+H]⁺ at m/z 166.1. Characteristic product ions, such as m/z 149.1, 131.1, and 91.1, are monitored.

Nicotinic Acetylcholine Receptor Binding Assay

This assay measures the ability of anatoxin-a to compete with a radiolabeled or fluorescently-labeled ligand for binding to nAChRs.

-

Preparation of Receptor Source: Membranes rich in nAChRs, such as those from the electric organ of Torpedo californica or cultured cells expressing specific nAChR subtypes, are prepared.

-

Incubation: The receptor preparation is incubated with a known concentration of a labeled ligand (e.g., [³H]-nicotine or biotinylated α-bungarotoxin) and varying concentrations of anatoxin-a.

-

Separation: The receptor-bound ligand is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of bound labeled ligand is quantified using a scintillation counter (for radioligands) or a colorimetric/fluorometric plate reader.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of anatoxin-a that inhibits 50% of the specific binding of the labeled ligand) can be determined.

Applications in Research and Drug Development

Anatoxin-a's high affinity and selectivity for nAChRs make it a valuable pharmacological tool.

-

Probing nAChR Structure and Function: Anatoxin-a and its synthetic analogs are used to investigate the structure-activity relationships of nAChR ligands.[6][13] Studies with various analogs have helped to elucidate the key functional groups and stereochemistry required for potent receptor activation.

-

Neurodegenerative Disease Research: Given the involvement of nAChRs in cognitive processes and their dysregulation in diseases like Alzheimer's and Parkinson's, anatoxin-a can be used as a probe to study the role of these receptors in disease pathogenesis.

-

Drug Discovery: The rigid structure of anatoxin-a provides a scaffold for the design of novel nAChR agonists and antagonists with potential therapeutic applications. For example, understanding the pharmacophore of anatoxin-a can aid in the development of selective ligands for specific nAChR subtypes implicated in various neurological and psychiatric disorders.

Antagonists and Potential Therapeutic Interventions

There is no specific antidote for anatoxin-a poisoning. Treatment is primarily supportive and focuses on managing the symptoms, particularly respiratory distress. In animal studies, pretreatment with nAChR antagonists like mecamylamine has been shown to block the effects of anatoxin-a.[6][7] Additionally, combinations of cholinesterase reactivators (oximes) and atropine have shown some efficacy in animal models of poisoning with anatoxin-a(s), a related but structurally distinct toxin that inhibits acetylcholinesterase.[11]

Conclusion

The "Very Fast Death Factor," now known as anatoxin-a, remains a significant area of research due to its potent neurotoxicity and its utility as a pharmacological tool. A thorough understanding of its historical context, mechanism of action, and the experimental methods used to study it is essential for researchers in toxicology, pharmacology, and drug development. This guide provides a foundational resource to aid in these endeavors, summarizing key quantitative data and outlining detailed experimental approaches. Further research into the pharmacokinetics, chronic toxicity, and development of effective antidotes for anatoxin-a is warranted to mitigate its risks to human and animal health.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 3. ceji.termedia.pl [ceji.termedia.pl]

- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

- 6. Nicotinic pharmacology of anatoxin analogs. I. Side chain structure-activity relationships at peripheral agonist and noncompetitive antagonist sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anatoxin-a is a potent agonist of the nicotinic acetylcholine receptor of bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Stability studies on the cyanobacterial nicotinic alkaloid anatoxin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential influences of (±) anatoxin-a on photolocomotor behavior and gene transcription in larval zebrafish and fathead minnows - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacology of anatoxin-a(s), a neurotoxin produced by the freshwater cyanobacterium Anabaena flos-aquae NRC 525-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Nicotinic pharmacology of anatoxin analogs. II. Side chain structure-activity relationships at neuronal nicotinic ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Anatoxin-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anatoxin-A, notoriously known as the "Very Fast Death Factor," is a potent neurotoxin produced by various species of cyanobacteria. Its agonistic activity at nicotinic acetylcholine receptors (nAChRs) makes it a molecule of significant interest in neuropharmacology and toxicology. This guide provides a detailed examination of the chemical structure and stereochemistry of Anatoxin-A, supported by quantitative data, experimental protocols for its analysis, and logical diagrams to illustrate its structure and analytical workflows.

Chemical Structure

Anatoxin-A is a bicyclic secondary amine alkaloid.[1][2] Its core is a 9-azabicyclo[4.2.1]nonane ring system.[3] The molecule is characterized by an α,β-unsaturated ketone moiety, which is crucial for its biological activity. The chemical formula for Anatoxin-A is C₁₀H₁₅NO, and its molecular weight is approximately 165.23 g/mol .[1][4]

IUPAC Nomenclature and Basic Features

The systematic IUPAC name for the naturally occurring, biologically active enantiomer of Anatoxin-A is 1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone . Key structural features include:

-

Bicyclic System: A seven-membered ring fused with a five-membered ring, sharing a nitrogen atom and a bridgehead carbon.

-

Secondary Amine: The nitrogen atom at position 9 is a secondary amine.

-

Enone System: A conjugated system consisting of a double bond between C2 and C3, and a ketone at C2.

Stereochemistry

Anatoxin-A possesses two chiral centers, leading to the possibility of different stereoisomers.

Asymmetric Centers and Enantiomers

The key asymmetric centers in the Anatoxin-A molecule are at the bridgehead carbons, C1 and C6 . The naturally occurring and most potent form is the (+)-enantiomer, which has been determined to have the (1R, 6R) absolute configuration. The synthetic (-)-enantiomer is significantly less active, indicating a high degree of stereoselectivity at its biological target.

The absolute configuration of (+)-Anatoxin-A was first established through total synthesis, using (-)-cocaine as a starting material of known stereochemistry.

Quantitative Structural and Spectroscopic Data

The precise three-dimensional structure of Anatoxin-A has been elucidated using various spectroscopic and analytical techniques. While crystallographic data for the native toxin is scarce, data from derivatives and extensive NMR studies provide a detailed picture of its molecular geometry and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for the structural confirmation and quantification of Anatoxin-A. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for (+)-Anatoxin-A in a deuterated solvent.

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |

| 1 | 59.8 | 3.5 (app. t) | J = 4.5 Hz |

| 2 | 141.2 | - | - |

| 3 | 149.8 | 6.8 (d) | J = 6.0 Hz |

| 4 | 30.2 | 2.4 (m), 2.1 (m) | |

| 5 | 31.5 | 2.0 (m) | |

| 6 | 61.2 | 3.9 (m) | |

| 7 | 34.1 | 1.9 (m), 1.8 (m) | |

| 8 | 33.8 | 2.2 (m), 2.0 (m) | |

| 9 (N-H) | - | ~2.5 (br s) | |

| 10 (C=O) | 198.5 | - | - |

| 11 (CH₃) | 25.1 | 2.3 (s) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

The isolation, identification, and quantification of Anatoxin-A from cyanobacterial blooms or cultures involve a multi-step process.

Extraction and Purification of Anatoxin-A from Cyanobacterial Cells

This protocol outlines a common method for extracting and purifying Anatoxin-A for subsequent analysis.

-

Cell Lysis and Extraction:

-

Lyophilized cyanobacterial cells are suspended in an acidic solution, typically 0.05 M acetic acid, to facilitate cell lysis and solubilize the protonated amine.[5]

-

The suspension is subjected to sonication or multiple freeze-thaw cycles to ensure complete cell disruption.

-

Centrifugation is used to pellet cell debris, and the supernatant containing the toxin is collected.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

The acidic extract is passed through a C18 (octadecylsilanized silica) SPE cartridge to remove nonpolar impurities.[5]

-

The effluent is then applied to a cation exchange SPE cartridge. The protonated Anatoxin-A binds to the stationary phase.

-

The cartridge is washed with a neutral or slightly acidic buffer to remove polar impurities.

-

Anatoxin-A is eluted with a basic solvent (e.g., methanol with ammonia) to neutralize the amine and release it from the cartridge.

-

-

Solvent Evaporation and Reconstitution:

-

The eluate is dried under a stream of nitrogen or using a rotary evaporator.

-

The dried extract is reconstituted in a suitable solvent for analysis (e.g., methanol, water, or mobile phase for LC-MS).

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the detection of Anatoxin-A, often requiring derivatization to improve volatility and thermal stability.[6]

-

Derivatization:

-

The purified extract is alkalinized to a pH of approximately 9.0.

-

A derivatizing agent, such as hexylchloroformate, is added to the sample.[6] This agent reacts with the secondary amine of Anatoxin-A.

-

-

Extraction of the Derivative:

-

The derivatized Anatoxin-A is extracted from the aqueous sample using solid-phase microextraction (SPME) with a polydimethylsiloxane (PDMS) fiber.[6]

-

-

GC-MS Analysis:

-

Injector: The SPME fiber is thermally desorbed in the hot injector of the gas chromatograph.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for separation.

-

Oven Program: A temperature gradient is applied to separate the analyte from any remaining matrix components.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Characteristic ions for the derivatized Anatoxin-A are monitored.[6]

-

Visualizations

Chemical Structure of (+)-Anatoxin-A

Caption: 2D structure of (+)-Anatoxin-A with stereochemistry at C1 and C6 indicated.

Experimental Workflow for Anatoxin-A Analysis

Caption: Workflow for the extraction, purification, and analysis of Anatoxin-A.

References

- 1. Analytical Methods for Anatoxin-a Determination: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for Anatoxin-a Determination: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. cifga.com [cifga.com]

- 5. A new procedure for the analysis and purification of naturally occurring anatoxin-a from the blue-green alga Anabaena flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of anatoxin-a in environmental water samples by solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acute Neurotoxicity of Anatoxin-A in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatoxin-A (ATX-a), also known as 'Very Fast Death Factor' (VFDF), is a potent bicyclic secondary amine alkaloid neurotoxin produced by various genera of cyanobacteria[1][2]. Its acute neurotoxicity presents a significant environmental and public health concern, having been implicated in the lethal poisoning of livestock, domestic animals, and wildlife[3][4]. In the laboratory, ATX-a serves as a critical pharmacological tool for investigating the function and pathology of the cholinergic nervous system, particularly in diseases characterized by low acetylcholine levels[1][2]. This guide provides a comprehensive technical overview of the acute neurotoxicity of ATX-a in animal models, detailing its mechanism of action, quantitative toxicity data, and standard experimental protocols.

Mechanism of Action: Potent Nicotinic Agonism

Anatoxin-A's primary mechanism of action is its function as a potent and stereospecific agonist at nicotinic acetylcholine receptors (nAChRs) in both the central and peripheral nervous systems[1][5][6]. It mimics the action of the endogenous neurotransmitter acetylcholine (ACh) but exhibits a significantly higher binding affinity—approximately 20 times greater than ACh[6][7].

Key mechanistic steps include:

-

High-Affinity Binding: ATX-a binds irreversibly to the nAChR at the neuromuscular junction and neuronal synapses[6].

-

Channel Activation: This binding activates the ligand-gated cation channel, causing an influx of sodium (Na+) and calcium (Ca2+) ions[1].

-

Persistent Depolarization: Unlike ACh, ATX-a is not degraded by acetylcholinesterase (AChE)[6]. This leads to continuous receptor stimulation, sustained membrane depolarization, and a subsequent neuromuscular blockade[1][8].

-

Systemic Effects: The persistent stimulation results in initial muscle fasciculations and tremors, followed by paralysis[9]. The ultimate cause of death in acute poisoning is respiratory arrest due to paralysis of the respiratory muscles[8][10][11].

The ability of ATX-a to cross the blood-brain barrier allows it to interact with central nAChRs, contributing to observed central nervous system effects like convulsions[8].

Signaling Pathway of Anatoxin-A Neurotoxicity

Caption: Anatoxin-A binds irreversibly to nAChRs, causing persistent depolarization and leading to fatal respiratory paralysis.

Quantitative Toxicity Data

The acute toxicity of ATX-a varies significantly with the animal model and the route of administration. Intraperitoneal and intravenous routes are typically the most potent. The following tables summarize key quantitative data from studies in rodent models.

Table 1: Median Lethal Dose (LD50) of Anatoxin-A in Rodents

| Animal Model | Administration Route | LD50 Value | Citation(s) |

| Mouse | Intraperitoneal (i.p.) | 250 - 350 µg/kg | [12] |

| Mouse | Oral (gavage) | 10.6 - 13.3 mg/kg | [13][14] |

| Mouse | Oral (feeding) | 25 mg/kg | [14] |

| Mouse | Intravenous (i.v.) | < 100 µg/kg | [12] |

| Mouse | Intranasal | 2.0 mg/kg | [12] |

| Rat | Oral (LD90) | 1.5 g/kg | [15] |

Note: Some studies have reported higher oral LD50 values in mice (>5000 µg/kg), indicating potential variability based on strain, purity of the toxin, and experimental conditions[12].

Table 2: Time to Death and Clinical Signs of Acute Neurotoxicity

| Animal Model | Route | Dose | Time to Death | Observed Clinical Signs | Citation(s) |

| Mouse | i.p. | Lethal Dose | 4 - 5 minutes | Loss of coordination, muscle fasciculations, tremors, convulsions, gasping, respiratory paralysis. | [1][9][15][16] |

| Rat | i.p. | Lethal Dose | 14 - 16 minutes | Similar to mice; excessive salivation and lacrimation may also be observed. | [15][16][17] |

| Calf | Oral | Lethal Dose | ~7 minutes | Muscle rigidity, collapse, sudden death. | [12][15] |

Experimental Protocols in Animal Models

Standardized protocols are essential for the accurate assessment of ATX-a neurotoxicity. Below are methodologies for key in vivo experiments.

Acute Lethality and Toxicity Studies

-

Objective: To determine the median lethal dose (LD50) and observe overt signs of toxicity.

-

Animal Model: Male or female mice (e.g., Swiss Webster, CD-1) or rats (e.g., Sprague-Dawley) are commonly used[14][15]. Animals are typically young adults.

-

Housing: Animals are housed in controlled environments with a 12-hour light/dark cycle and ad libitum access to food and water[18].

-

Toxin Administration:

-

Preparation: Pure ATX-a is dissolved in a vehicle such as sterile saline.

-

Routes: Administration is typically via intraperitoneal (i.p.) injection or oral gavage to ensure precise dosing[12][14].

-

Dosing: A range-finding study is performed first, followed by the administration of at least four to five dose levels to different groups of animals.

-

-

Observation: Animals are continuously monitored for the first hour post-administration and then periodically for up to 24-48 hours. Key parameters include the onset of clinical signs (see Table 2), time to death, and number of mortalities per dose group.

Neurobehavioral Assessment

-

Objective: To evaluate sublethal effects of ATX-a on motor function, coordination, and reflexes.

-

Animal Model: Pregnant or non-pregnant female mice (e.g., CD-1) are often used to assess developmental and maternal toxicity[18][19].

-

Toxin Administration: Sublethal doses (e.g., 125 or 200 µg/kg, i.p.) are administered. For developmental studies, injections may occur on specific gestation days (e.g., GD 8-12)[18][19].

-

Methodologies:

-

Clinical Observation: Systematic observation for signs like altered gait, rough hair coat, and decreased motor activity[13][18].

-

Righting Reflex: The time it takes for a pup placed on its back to right itself onto all four paws is measured.

-

Negative Geotaxis: Pups are placed on a slanted surface facing downwards; the time taken to turn and crawl upwards is recorded[19].

-

Grip Strength: A meter is used to measure the forelimb and hindlimb grip strength to assess muscle function[20].

-

Motor Activity: Automated activity chambers are used to quantify locomotor activity over a set period.

-

Histopathological Analysis

-

Objective: To examine tissues for microscopic changes following ATX-a exposure.

-

Protocol Example (Testicular Toxicity):

-

Animal Model: Male mice[21].

-

Dosing Regimen: Repeated i.p. injections of ATX-a (e.g., 50, 100, and 150 µg/kg/day) for seven consecutive days[21].

-

Tissue Collection: Following the exposure period, animals are euthanized. Tissues of interest (e.g., testes, brain, muscle) are collected and fixed in 10% neutral buffered formalin.

-

Processing: Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Analysis: Microscopic examination is performed to identify pathological changes. In the testes, this can include degeneration of seminiferous tubules, loss of germ cells, and vacuolization in Sertoli cells[1][21]. Sperm counts from the cauda epididymis may also be performed[21].

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the acute neurotoxicity of Anatoxin-A.

Caption: A generalized workflow for conducting an acute in vivo neurotoxicity study of Anatoxin-A in a rodent model.

Conclusion

Anatoxin-A is a rapid-acting neurotoxin whose potent agonism at nicotinic acetylcholine receptors makes it a valuable, albeit hazardous, compound for neurological research. Understanding its acute toxicity profile in animal models is crucial for both environmental risk assessment and its application as a pharmacological probe. The data and protocols summarized in this guide provide a foundational framework for researchers designing and interpreting studies on this potent cyanotoxin. Future research should focus on the effects of chronic, low-dose exposures and further elucidating its impact on central nervous system pathways to fully characterize its toxicological profile[5][22].

References

- 1. Anatoxin A | C10H15NO | CID 3034748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anatoxin-a - Wikipedia [en.wikipedia.org]

- 3. clintox.org [clintox.org]

- 4. Assessment of the Effects of Anatoxin-a In Vitro: Cytotoxicity and Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Oral Anatoxin-a Health Effects in Mice | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The toxicity of cyanobacterial toxins in the mouse: II Anatoxin-a | Semantic Scholar [semanticscholar.org]

- 11. The toxicity of cyanobacterial toxins in the mouse: II anatoxin-a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

- 14. oehha.ca.gov [oehha.ca.gov]

- 15. Toxic Effects Produced by Anatoxin-a under Laboratory Conditions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The pharmacology of anatoxin-a(s), a neurotoxin produced by the freshwater cyanobacterium Anabaena flos-aquae NRC 525-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. deanfrancispress.com [deanfrancispress.com]

- 19. Potential developmental toxicity of anatoxin-a, a cyanobacterial toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Toxic effects of anatoxin-a on testes and sperm counts of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anatoxin-a: Overview on a harmful cyanobacterial neurotoxin from the environmental scale to the molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Factors Influencing Anatoxin-A Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatoxin-a (ATX-a), a potent neurotoxin produced by various cyanobacteria genera such as Dolichospermum, Oscillatoria, Aphanizomenon, and Phormidium, poses a significant threat to water safety and public health.[1][2] This bicyclic amine alkaloid acts as a postsynaptic nicotinic acetylcholine receptor agonist, leading to muscle fatigue, paralysis, and in severe cases, death by respiratory failure. The biosynthesis of anatoxin-a is a complex process influenced by a multitude of environmental factors. Understanding these factors is critical for predicting toxic bloom events, developing mitigation strategies, and for researchers and professionals involved in the study and development of related compounds. This technical guide provides an in-depth overview of the key environmental determinants of anatoxin-a production, detailed experimental protocols for its quantification, and visualizations of the associated biological pathways.

Core Environmental Factors

The production of anatoxin-a is not constant and can be significantly influenced by several environmental variables, including nutrient availability, light intensity, and temperature. These factors can affect not only the growth of the cyanobacteria but also the intracellular concentration of the toxin.

Nutrient Availability: Nitrogen and Phosphorus

Nitrogen (N) and phosphorus (P) are primary nutrients that play a crucial role in the growth and toxin production of cyanobacteria.

Nitrogen: The availability and form of nitrogen can significantly alter anatoxin-a production. Studies have shown that nitrogen starvation or limitation can, in some cases, increase anatoxin-a production.[3] For nitrogen-fixing cyanobacteria like Anabaena and Aphanizomenon, the highest levels of anatoxin-a are often observed in nitrogen-free media. In contrast, non-nitrogen-fixing species such as Oscillatoria and Microcystis tend to produce more toxins at higher nitrogen concentrations.

A study on Dolichospermum sp. 54 demonstrated that cultures grown with ammonium (NH₄⁺) as the nitrogen source exhibited the lowest anatoxin-a content per cell.[4][5] Conversely, conditions of nitrogen and phosphorus co-limitation led to the highest transcript abundance of several ana genes, which are responsible for anatoxin-a synthesis, suggesting active toxin production under these stress conditions.[4][5]

Phosphorus: Phosphorus availability also modulates anatoxin-a synthesis. Phosphorus depletion has been shown to significantly enhance the cellular content of anatoxin-a and the transcript abundance of ana genes.[4] This suggests that anatoxin-a may be actively synthesized under phosphorus-limiting conditions.[4] The cellular machinery for phosphorus sensing in cyanobacteria primarily involves the Pho regulon, a two-component signal transduction system that helps maintain phosphate homeostasis and can influence various metabolic processes, potentially including toxin production.[3][5]

| Species | Nitrogen Condition | Phosphorus Condition | Anatoxin-a Cellular Quota (fg/cell) | Reference |

| Dolichospermum sp. 54 | -N (N₂ fixation) | +P | 16.9 ± 0.88 | [4] |

| Dolichospermum sp. 54 | NH₄⁺ | +P | 10.7 ± 1.06 | [4] |

| Dolichospermum sp. 54 | -N | -P | 23.0 ± 2.59 | [4] |

| Phormidium autumnale | High N (21 mg/L) | High P (3 mg/L) | dhATX quota significantly decreased | [1] |

| Phormidium autumnale | - | Reduced P (<0.08 mg/L) | HTX quota increased | [1] |

Table 1: Influence of Nitrogen and Phosphorus on Anatoxin-a Production. Note: -N indicates nitrogen-deplete conditions where the organism relies on nitrogen fixation. +P and -P indicate phosphorus-replete and phosphorus-deplete conditions, respectively. dhATX and HTX refer to dihydroanatoxin-a and homoanatoxin-a, variants of anatoxin.

Light Intensity